molecular formula C13H20ClNO B1628574 3-(2-Methoxybenzyl)piperidine hydrochloride CAS No. 26873-23-4

3-(2-Methoxybenzyl)piperidine hydrochloride

Cat. No.: B1628574
CAS No.: 26873-23-4
M. Wt: 241.76 g/mol
InChI Key: QNEZJQHOUHPHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Methoxybenzyl)piperidine hydrochloride” is a biochemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: COC1=CC=CC=C1COC2CCCNC2.Cl . This indicates that the compound contains a piperidine ring attached to a methoxybenzyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 241.76 and a molecular formula of C13H20ClNO . The compound is solid in form .

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzyl)piperidine hydrochloride is not fully understood. However, it is believed to act on the dopaminergic, serotonergic, and noradrenergic systems in the brain. It has been reported to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This compound has also been reported to decrease the levels of corticosterone, a hormone that is released in response to stress. In addition, this compound has been found to increase the levels of antioxidants such as glutathione, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-Methoxybenzyl)piperidine hydrochloride in lab experiments is its high potency and selectivity. It has been found to exhibit a strong affinity for specific receptors in the brain, which can make it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-(2-Methoxybenzyl)piperidine hydrochloride. One area of interest is its potential as a treatment for substance use disorders. Studies have shown that this compound can reduce drug-seeking behavior and relapse in animal models of addiction. Further research is needed to determine whether these effects can be translated to humans. Another area of interest is the role of this compound in neuroprotection. Studies have suggested that this compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Future research could focus on elucidating the mechanisms underlying these effects and developing this compound-based therapies for these conditions.
Conclusion
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent in various diseases. Its high potency and selectivity make it a useful tool for studying the role of specific receptors in the brain. While its mechanism of action is not fully understood, studies have shown that it can affect various biochemical and physiological processes in the body. Further research is needed to determine its full therapeutic potential and to develop this compound-based therapies for various conditions.

Scientific Research Applications

3-(2-Methoxybenzyl)piperidine hydrochloride has been studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. Studies have also shown that this compound has potential as a treatment for drug addiction and alcoholism. In addition, this compound has been found to possess anticonvulsant and analgesic properties.

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and it is harmful to aquatic life . It’s likely that “3-(2-Methoxybenzyl)piperidine hydrochloride” has similar hazards, but specific safety data for this compound was not found in the available resources.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-7-3-2-6-12(13)9-11-5-4-8-14-10-11;/h2-3,6-7,11,14H,4-5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEZJQHOUHPHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589979
Record name 3-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625454-22-0, 26873-23-4
Record name Piperidine, 3-[(2-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625454-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2-methoxyphenyl)methyl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methoxybenzyl)piperidine hydrochloride
Reactant of Route 2
3-(2-Methoxybenzyl)piperidine hydrochloride
Reactant of Route 3
3-(2-Methoxybenzyl)piperidine hydrochloride
Reactant of Route 4
3-(2-Methoxybenzyl)piperidine hydrochloride
Reactant of Route 5
3-(2-Methoxybenzyl)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(2-Methoxybenzyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.